2-bromo-N-phenylpyridin-3-amine
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Overview
Description
2-Bromo-N-phenylpyridin-3-amine is an organic compound that belongs to the class of bromopyridines It is characterized by the presence of a bromine atom at the second position and a phenyl group attached to the nitrogen atom of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves dissolving 2-aminopyridine in an organic solvent, such as toluene, and adding bromine at a controlled temperature . The reaction is usually carried out under mild conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of 2-bromo-N-phenylpyridin-3-amine may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-phenylpyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki cross-coupling reactions with arylboronic acids to form novel pyridine derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride and alkyl halides.
Suzuki Coupling: Palladium catalysts and arylboronic acids are typically used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Major Products Formed
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Coupling Products: Novel pyridine derivatives with potential biological activities.
Oxidation Products: Oxidized forms of the original compound with different functional groups.
Scientific Research Applications
2-Bromo-N-phenylpyridin-3-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of advanced materials with specific electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-bromo-N-phenylpyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the phenyl group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3-pyridinamine: Similar structure but lacks the phenyl group.
3-Bromoimidazo[1,2-a]pyridine: Contains a different heterocyclic system with bromine substitution.
5-Bromo-2-methylpyridin-3-amine: Another brominated pyridine derivative with a methyl group.
Uniqueness
2-Bromo-N-phenylpyridin-3-amine is unique due to the presence of both a bromine atom and a phenyl group, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C11H9BrN2 |
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Molecular Weight |
249.11 g/mol |
IUPAC Name |
2-bromo-N-phenylpyridin-3-amine |
InChI |
InChI=1S/C11H9BrN2/c12-11-10(7-4-8-13-11)14-9-5-2-1-3-6-9/h1-8,14H |
InChI Key |
GQMKWWMBQBXFKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(N=CC=C2)Br |
Origin of Product |
United States |
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